N-Trityl Olmesartan Ethyl Ester
Overview
Description
N-Trityl Olmesartan Ethyl Ester is a chemical compound with the molecular formula C45H44N6O3 and a molecular weight of 716.87 g/mol . It is an intermediate in the synthesis of Olmesartan Medoxomil, a medication used to treat high blood pressure by blocking the angiotensin II receptor . This compound is characterized by its white solid form and slight solubility in chloroform and methanol .
Mechanism of Action
Target of Action
N-Trityl Olmesartan Ethyl Ester is a key intermediate of the angiotensin II receptor blocker, Olmesartan Medoxomil . Angiotensin II receptors are the primary targets of this compound. These receptors play a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound in different organic solvents can affect its absorption and distribution . Furthermore, factors such as pH and temperature could potentially impact the stability and activity of the compound.
Preparation Methods
The preparation of N-Trityl Olmesartan Ethyl Ester involves several synthetic routes. One common method includes the hydrolysis of trityl olmesartan ethyl ester using inorganic alkali in a mixed solvent of tetrahydrofuran and low-level alcohol . This process is typically carried out under controlled temperature and pressure conditions to ensure the desired yield and purity of the product.
Chemical Reactions Analysis
N-Trityl Olmesartan Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Trityl Olmesartan Ethyl Ester has several scientific research applications:
Comparison with Similar Compounds
N-Trityl Olmesartan Ethyl Ester is unique compared to other similar compounds due to its specific structure and function as an intermediate in the synthesis of Olmesartan Medoxomil. Similar compounds include:
Olmesartan Medoxomil: The active drug used to treat high blood pressure.
Olmesartan Ethyl Ester: Another intermediate in the synthesis of Olmesartan Medoxomil.
Trityl Olmesartan: A related compound used in the synthesis process.
These compounds share similar chemical properties but differ in their specific roles and applications in the synthesis of Olmesartan Medoxomil.
Biological Activity
Chemical Structure and Properties
N-Trityl Olmesartan Ethyl Ester has the molecular formula and a molecular weight of approximately 716.87 g/mol. The trityl group enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. Its structure is characterized by a biphenyl moiety substituted with an imidazole and a tetrazole group, which are critical for its biological activity as an angiotensin II receptor antagonist.
This compound itself is not directly active; however, it serves as a precursor to Olmesartan, which exhibits potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. This antagonism leads to vasodilation and a subsequent decrease in blood pressure. Additionally, Olmesartan has been shown to possess anti-inflammatory properties and may improve renal function in hypertensive patients .
Pharmacological Effects
- Antihypertensive Activity : The primary application of Olmesartan is in the treatment of hypertension. Clinical studies have demonstrated its efficacy in reducing systolic and diastolic blood pressure compared to placebo .
- Renal Protection : Research indicates that Olmesartan may provide protective effects on renal function, particularly in patients with hypertension or diabetes .
- Anti-inflammatory Effects : There is evidence suggesting that Olmesartan can reduce markers of inflammation, which may contribute to its cardiovascular protective effects.
Comparative Analysis
The following table compares this compound with other similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Olmesartan Medoxomil | AT1 receptor antagonist | Prodrug form that converts to active Olmesartan |
Losartan | AT1 receptor antagonist | Different protective groups; simpler synthesis |
Irbesartan | AT1 receptor antagonist | Varying pharmacokinetics |
Candesartan | AT1 receptor antagonist | Distinct ester moiety leading to different metabolism |
This table highlights the unique position of this compound as an intermediate with enhanced stability compared to other sartans.
Synthesis Processes
The synthesis of this compound typically involves several steps:
- Alkylation Reaction : The initial step involves alkylating ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide in an organic solvent like N,N-Dimethylacetamide (DMA) in the presence of a base .
- Hydrolysis : The ethyl ester undergoes hydrolysis to form the corresponding salt, which is crucial for subsequent reactions .
- Esterification : Finally, the salt is esterified with a suitable reagent to yield Olmesartan Medoxomil .
Yield and Purity Considerations
Research has indicated that optimizing reaction conditions can significantly affect yield and purity. For instance, using sodium iodide as a catalyst during esterification can minimize side reactions and impurities, achieving yields up to 90% with high purity levels .
Clinical Efficacy
A clinical trial involving patients with essential hypertension demonstrated that treatment with Olmesartan resulted in significant reductions in blood pressure over a 12-week period compared to placebo groups. The study reported an average decrease of approximately 10 mmHg in systolic blood pressure .
Safety Profile
Olmesartan has been well-tolerated in clinical settings, with adverse effects being minimal and comparable to those observed with other antihypertensive agents. Common side effects include dizziness, headache, and gastrointestinal disturbances; however, serious adverse events are rare .
Properties
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGOYACZYXKDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solubility of N-Trityl Olmesartan Ethyl Ester in different solvents important?
A1: Solubility plays a critical role in pharmaceutical development, particularly in the formulation and potential delivery of a drug. Knowing how well this compound dissolves in various organic solvents [] is crucial for:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.